Cas no 886903-85-1 (1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole)

1-(2-Chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its unique structural features, including a 2-chlorophenylmethyl substitution and an isopropylsulfonyl group. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its heterocyclic framework, which may confer bioactivity or serve as an intermediate in synthesis. The chlorophenyl moiety enhances lipophilicity, while the sulfonyl group can influence electronic properties and binding interactions. Its well-defined molecular structure allows for precise modifications, making it a candidate for further derivatization in drug discovery or material science applications. The compound’s stability and synthetic accessibility further support its use in specialized chemical studies.
1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole structure
886903-85-1 structure
Product name:1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
CAS No:886903-85-1
MF:C17H17ClN2O2S
MW:348.847081899643
CID:5476979

1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-[(2-chlorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
    • 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
    • Inchi: 1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3
    • InChI Key: SWRBQVCLGILYIZ-UHFFFAOYSA-N
    • SMILES: C1(S(C(C)C)(=O)=O)N(CC2=CC=CC=C2Cl)C2=CC=CC=C2N=1

1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2640-0344-5μmol
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2640-0344-25mg
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2640-0344-20mg
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2640-0344-4mg
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2640-0344-30mg
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2640-0344-75mg
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2640-0344-15mg
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2640-0344-10μmol
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2640-0344-3mg
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2640-0344-20μmol
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
886903-85-1 90%+
20μl
$79.0 2023-05-16

Additional information on 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole

1-(2-Chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole: A Comprehensive Overview

The compound 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole, with the CAS number 886903-85-1, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of a chlorophenyl group and a propane-2-sulfonyl substituent imparts distinctive chemical characteristics, making it a valuable compound for various applications.

Benzodiazoles are heterocyclic compounds consisting of a benzene ring fused with a diazole ring. The diazole moiety in this compound is further substituted with a methyl group attached to the 2-chlorophenyl ring and a sulfonyl group derived from propane. These substituents not only enhance the stability of the molecule but also contribute to its potential as a building block in drug design and advanced materials. Recent studies have highlighted the role of benzodiazoles in modulating biological processes, particularly in anti-inflammatory and anticancer therapies.

The synthesis of 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole involves a multi-step process that typically begins with the preparation of the benzodiazole core. This is followed by selective substitution reactions to introduce the chlorophenylmethyl and sulfonyl groups. The precise control of reaction conditions is crucial to ensure high yields and purity, as any deviation can lead to undesired by-products or structural variations.

In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a potential candidate for drug discovery programs. For instance, recent research has explored its role as an inhibitor of certain kinases involved in cancer progression. Additionally, the sulfonyl group imparts lipophilic properties, which are advantageous for improving drug bioavailability.

Beyond pharmacology, this compound has also found applications in materials science. Its aromatic structure and electron-withdrawing substituents make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The integration of benzodiazoles into these devices enhances their performance by improving charge transport properties and emission efficiency.

The latest advancements in computational chemistry have further elucidated the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the chlorophenylmethyl group introduces steric hindrance while maintaining conjugation across the molecule. This balance between steric effects and conjugation is critical for optimizing its performance in both biological and electronic systems.

In conclusion, 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, derived from the CAS number 886903-85-1, positions it as a valuable tool in advancing scientific research and technological innovation. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly significant role in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd